Bromebric acid
Description
Bromebric acid (chemical name: (E)-3-p-anisoyl-3-bromoacrylic acid) is a brominated acrylic acid derivative with the molecular formula C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol . Its CAS registry number is 5711-40-0, and it is classified under the NCI Thesaurus Code C72089 . Structurally, it features a bromine atom and a p-methoxybenzoyl group attached to an acrylic acid backbone, which confers unique electronic and steric properties .
Pharmacological Activity: this compound exhibits antitumor and cytostatic activity, primarily through inhibition of purine synthesis, oxidative phosphorylation, and DNA replication, leading to cell cycle arrest . Its sodium salt form, Cytembena (CAS 21739-91-3), has been studied for enhanced bioavailability .
Structure
3D Structure
Properties
CAS No. |
5711-40-0 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI Key |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
melting_point |
500 to 505 °F (NTP, 1992) |
physical_description |
Cytembena is a white to off-white powder. (NTP, 1992) |
solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromebric acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Bromebric acid has been investigated for its antibacterial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that brominated compounds can disrupt bacterial biofilm formation, enhancing their efficacy as therapeutic agents .
Case Study: Antimicrobial Efficacy
In a study examining the antibacterial effects of bromophenol derivatives, it was found that a compound similar to this compound exhibited significant activity against S. aureus. The compound demonstrated a therapeutic index of up to 598, indicating low toxicity to human cells while effectively inhibiting bacterial growth .
| Compound | Antibacterial Activity (Zone Diameter mm) | Therapeutic Index |
|---|---|---|
| This compound Derivative | 20 (against S. aureus) | 598 |
| Ampicillin | 20 (against S. aureus) | - |
Environmental Science Applications
Biocidal Properties
This compound and its derivatives have been explored for their biocidal properties in water treatment and agricultural applications. These compounds can effectively control microbial growth in various environments, making them suitable for use as disinfectants or preservatives .
Case Study: Marine Applications
Marine organisms produce brominated compounds to deter fouling organisms. Research into these natural processes has inspired synthetic approaches using this compound as a model for developing new biocides that can prevent biofouling in marine systems .
Material Science Applications
Polymer Chemistry
This compound has potential applications in polymer chemistry, particularly in the development of flame retardants. Its bromine content can enhance the thermal stability of polymers, making them more resistant to combustion .
Case Study: Flame Retardant Development
A study on the incorporation of brominated compounds into polymer matrices demonstrated improved flame retardancy without compromising mechanical properties. This application is particularly relevant for materials used in construction and automotive industries where fire safety is paramount .
| Application Area | Material Type | Enhancement Achieved |
|---|---|---|
| Flame Retardants | Polymeric Materials | Improved thermal stability |
Mechanism of Action
Bromebric acid exerts its effects through its cytostatic and antineoplastic properties. It interferes with the cell division process, inhibiting the growth and proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell division and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromebric acid belongs to the acrylate family , sharing structural and functional similarities with other halogenated carboxylic acids. Below is a detailed comparison with three analogous compounds: Triflusal , Ketoprofen , and 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid (referred to as Compound X in ).
Table 1: Structural and Pharmacological Comparison
Key Findings:
Structural Similarities :
- This compound and Compound X both contain bromine and aromatic groups, but this compound’s acrylate backbone contrasts with Compound X’s indole-acetic acid structure .
- Triflusal and Ketoprofen lack bromine but share carboxylic acid functionality , enabling COX enzyme interactions .
Pharmacological Divergence: this compound’s antitumor mechanism is distinct from Triflusal’s antiplatelet and Ketoprofen’s anti-inflammatory actions .
Clinical Relevance :
- This compound’s sodium salt (Cytembena) highlights the importance of formulation optimization for therapeutic efficacy, a strategy less explored for Triflusal and Ketoprofen .
Biological Activity
Bromebric acid (C11H9BrO4) is a compound of interest due to its biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological mechanisms, effects on cellular processes, and relevant case studies that highlight its potential therapeutic applications.
This compound exhibits several biological activities that can be summarized as follows:
- Inhibition of Purine Synthesis : this compound interferes with purine metabolism, which is crucial for DNA and RNA synthesis. This disruption can lead to reduced cell proliferation, particularly in rapidly dividing tumor cells .
- Impact on Oxidative Phosphorylation : The compound has been shown to inhibit oxidative phosphorylation, a critical process in cellular respiration that produces ATP. This inhibition can lead to energy depletion in cells, contributing to its anticancer effects .
- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest, particularly at the G1/S transition. This effect is significant in cancer therapy as it can prevent tumor cells from dividing and proliferating .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanisms include:
- Membrane Disruption : Similar to other fatty acids and antimicrobial agents, this compound can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .
- Biofilm Inhibition : Preliminary studies suggest that this compound may inhibit biofilm formation, which is crucial for the virulence of many bacterial strains. This property can enhance its effectiveness as an antimicrobial agent .
Table 1: Biological Activity of this compound
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The results indicated that at higher concentrations, the compound led to a marked increase in apoptosis (programmed cell death) among treated cells. This study highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the efficacy of this compound against common bacterial strains, it was found that the compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The study utilized both disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that this compound could effectively inhibit bacterial growth at relatively low concentrations.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects. Notably:
- Transcriptomic Analysis : Studies utilizing transcriptomic profiling have shown that this compound treatment leads to the downregulation of genes involved in cell proliferation and upregulation of pro-apoptotic factors .
- Metabolic Profiling : Metabolic assays indicated alterations in cellular metabolism upon treatment with this compound, supporting its role as a metabolic disruptor in cancer cells .
Q & A
Q. How can researchers reconcile this compound’s antitumor activity with its reported inefficacy in certain glioblastoma models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
